2-tert-Amylphenol
Overview
Description
. It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
2-tert-Amylphenol, a widely used disinfectant, primarily targets the cell membrane of microorganisms . The cell membrane, which contains a considerable amount of lipid, is associated with the permeability barrier . The compound’s interaction with the cell membrane is crucial for its disinfectant properties .
Mode of Action
The mode of action of this compound involves its interaction with the cell membrane of microorganisms. It partitions itself between the aqueous medium and cellular lipids . This partitioning is believed to cause damage to the permeability barrier of the cell membrane, disrupting the normal functioning of the microorganisms .
Biochemical Pathways
This compound affects the biochemical pathways related to the integrity and functioning of the cell membrane. It is transformed by certain bacteria and fungi, which attack the aromatic ring system of the disinfectant via the hydroxylated intermediate . This results in ring fission products with pyran and furan structures . These transformations are part of the detoxification mechanisms of these organisms .
Pharmacokinetics
Based on a 90-day oral toxicity study in rats, a no observed adverse effect level (noael) of 5 mg/kg body weight per day was determined . Considering the metabolism of branched chain alkylphenols and remaining uncertainty related to the potential for accumulation in humans, an extra factor of 3 was considered along with the default uncertainty factor of 100 .
Result of Action
The molecular and cellular effects of this compound’s action involve disruption of the cell membrane, leading to potential cell death . In addition, the transformation of this compound by certain microorganisms results in the detoxification of the compound, reducing its toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness as a disinfectant can be affected by the pH and temperature of the environment . Furthermore, the compound’s transformation and detoxification by microorganisms can be influenced by the presence of certain bacteria and fungi in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Amylphenol can be synthesized by reacting isoamylene with phenols in the presence of an inorganic solid acid catalyst or an acidic ion exchange resin catalyst . The reaction typically involves elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic alkylation of phenol with isoamylene. The process uses catalysts such as silica-alumina, zeolites, titania-silica, titania-zirconia, and magnesia-silica . This method allows for efficient production and is commonly used in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Amylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.
Scientific Research Applications
2-tert-Amylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of additives for resins, oil-soluble dyes, and lubricating oils.
Comparison with Similar Compounds
2,4-Di-tert-amylphenol: Another alkylphenol with similar chemical properties and applications.
p-tert-Amylphenol: A positional isomer with different substitution patterns on the phenol ring.
Uniqueness: 2-tert-Amylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h5-8,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRKGHSKCFAPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062949 | |
Record name | Phenol, 2-(1,1-dimethylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-27-4 | |
Record name | 2-tert-Amylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3279-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Amylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(1,1-dimethylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,1-dimethylpropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-AMYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UC9VC5QI6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 2-tert-Amylphenol and how do they compare to other antioxidants like BHT?
A1: Research suggests that this compound exhibits significant antioxidant properties. A study focusing on the closely related compound, 5-n-Pentadecyl-2-tert-amylphenol, demonstrated its ability to reduce the formation of oxidation products, specifically carbonyls and peroxides, in hydrogenated naphthenic oil. [] This antioxidant activity was observed during accelerated oxidation tests. Notably, 5-n-Pentadecyl-2-tert-amylphenol displayed higher thermal stability compared to butylated hydroxytoluene (BHT), a common antioxidant, under both air and nitrogen atmospheres. [] This suggests that this compound and its derivatives could potentially serve as effective antioxidants with enhanced stability.
Q2: How do the structural characteristics of tert-alkylphenols, including this compound, influence their enthalpies of formation?
A2: The study exploring the thermochemistry of phenols provides valuable insights into the relationship between structure and enthalpy of formation in tert-alkylphenols. [] Researchers meticulously measured the standard molar enthalpies of formation for various tert-alkylphenols, including 4-tert-amylphenol. [] By analyzing these values and comparing them with group additivity rules, they could quantify the intramolecular interactions between substituents like tert-alkyl groups and the hydroxyl (OH) group. Interestingly, they found distinct interaction energy values for ortho, para, and meta interactions between these groups in the gas phase. [] This data emphasizes how subtle structural differences in the positioning of alkyl groups significantly impact the energetic properties of these compounds. This understanding is crucial for predicting the stability and reactivity of these molecules in various chemical processes.
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